REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[CH2:4][N:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6].[OH-].[Na+]>O.CO>[CH3:6][N:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][C:3]([OH:13])=[O:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC(CN(C)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated from the reaction mixture under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, water was added
|
Type
|
EXTRACTION
|
Details
|
were extracted with methylene chloride
|
Type
|
ADDITION
|
Details
|
Subsequently, 10% hydrochloric acid was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer wad dried
|
Type
|
DISTILLATION
|
Details
|
solvent distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |